(2S,3S)-2,3-dichloro-1,4-diazabicyclo[2.2.2]octane
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Overview
Description
(2S,3S)-2,3-dichloro-1,4-diazabicyclo[222]octane is a bicyclic organic compound that features two chlorine atoms and a diazabicyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2,3-dichloro-1,4-diazabicyclo[2.2.2]octane typically involves the reaction of a suitable precursor with chlorinating agents under controlled conditions. One common method involves the use of 1,4-diazabicyclo[2.2.2]octane as a starting material, which is then subjected to chlorination using reagents such as thionyl chloride or phosphorus pentachloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure the formation of the desired dichloro compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration to achieve high yields and purity. The product is then purified through techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2,3-dichloro-1,4-diazabicyclo[2.2.2]octane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition: It can participate in cycloaddition reactions to form more complex bicyclic or polycyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, alkoxides
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a diazabicyclo compound with an amino group in place of a chlorine atom.
Scientific Research Applications
(2S,3S)-2,3-dichloro-1,4-diazabicyclo[2.2.2]octane has several scientific research applications:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is explored for its potential use in the development of pharmaceuticals due to its unique structural properties.
Material Science: The compound is investigated for its potential use in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism by which (2S,3S)-2,3-dichloro-1,4-diazabicyclo[2.2.2]octane exerts its effects involves its ability to act as a nucleophile and a base. The diazabicyclo structure provides a rigid framework that can stabilize transition states and intermediates in various reactions. The chlorine atoms can participate in electrophilic interactions, making the compound versatile in different chemical environments .
Comparison with Similar Compounds
Similar Compounds
1,4-diazabicyclo[2.2.2]octane (DABCO): A related compound without the chlorine atoms, commonly used as a catalyst and a base in organic synthesis.
2-azabicyclo[3.2.1]octane: Another bicyclic compound with a different ring structure, used in the synthesis of tropane alkaloids.
Bicyclo[2.2.2]octane derivatives: Various derivatives with different substituents, used in medicinal chemistry and material science.
Uniqueness
(2S,3S)-2,3-dichloro-1,4-diazabicyclo[2.2.2]octane is unique due to the presence of two chlorine atoms, which impart distinct reactivity and properties compared to other similar compounds. This makes it valuable in specific applications where these properties are advantageous.
Properties
CAS No. |
196963-46-9 |
---|---|
Molecular Formula |
C6 H10 Cl2 N2 |
Molecular Weight |
0 |
Origin of Product |
United States |
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